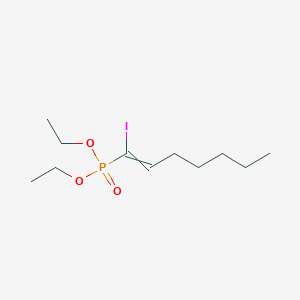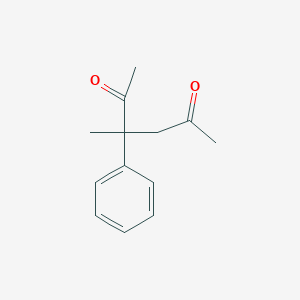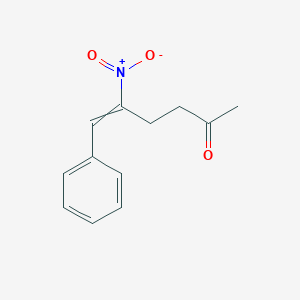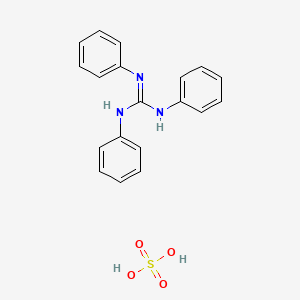
Diethyl (1-iodohept-1-en-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1-iodohept-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a heptenyl chain with an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-iodohept-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkenyl iodide under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkenyl iodide in the presence of a base to form the desired phosphonate compound . The reaction conditions often include the use of solvents such as diethyl ether and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions with optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (1-iodohept-1-en-1-yl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to form phosphines.
Coupling Reactions: The compound can participate in cross-coupling reactions with aryl or vinyl halides in the presence of palladium or copper catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride) . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 100°C and reaction times varying from minutes to hours.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonate derivatives, while oxidation reactions can produce phosphonic acids .
Aplicaciones Científicas De Investigación
Diethyl (1-iodohept-1-en-1-yl)phosphonate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs, particularly those targeting enzymes and receptors involved in various diseases.
Materials Science: It is employed in the design and fabrication of advanced materials, such as polymers and nanomaterials, with unique properties.
Mecanismo De Acción
The mechanism of action of diethyl (1-iodohept-1-en-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . Additionally, the iodine atom can participate in halogen bonding interactions, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (1-cyanoethyl)phosphonate: Similar in structure but contains a cyano group instead of an iodine atom.
Diethyl (1-hydroxyethyl)phosphonate: Contains a hydroxy group instead of an iodine atom.
Diethyl phosphonate: Lacks the heptenyl chain and iodine atom, serving as a simpler analog.
Uniqueness
Diethyl (1-iodohept-1-en-1-yl)phosphonate is unique due to the presence of both the iodine atom and the heptenyl chain, which confer distinct reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
650612-97-8 |
|---|---|
Fórmula molecular |
C11H22IO3P |
Peso molecular |
360.17 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-1-iodohept-1-ene |
InChI |
InChI=1S/C11H22IO3P/c1-4-7-8-9-10-11(12)16(13,14-5-2)15-6-3/h10H,4-9H2,1-3H3 |
Clave InChI |
HRQFNQGDUACOEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=C(P(=O)(OCC)OCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]amino}benzonitrile](/img/structure/B12586989.png)

![{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12587012.png)

![1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B12587017.png)


![2,5-Dimethyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12587036.png)


![{2-[4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12587059.png)
![3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole](/img/structure/B12587064.png)

